An In-Depth Technical Guide to the Synthesis and Historical Development of Chlorotrianisene
An In-Depth Technical Guide to the Synthesis and Historical Development of Chlorotrianisene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrianisene, a synthetic, non-steroidal estrogen, holds a significant place in the history of medicinal chemistry. First synthesized in the mid-20th century, it emerged as a clinically important selective estrogen receptor modulator (SERM).[1] This technical guide provides a comprehensive overview of the core synthesis pathway of chlorotrianisene, its historical development, detailed experimental protocols, and an examination of its mechanism of action.
Historical Development
The development of chlorotrianisene is rooted in the broader exploration of synthetic estrogens in the mid-20th century. Following the discovery of diethylstilbestrol (DES), a potent non-steroidal estrogen, researchers sought to develop analogs with improved therapeutic profiles. Chlorotrianisene, also known as tri-p-anisylchloroethylene (TACE), was introduced for medical use in 1952.[2] It belongs to the triphenylethylene class of compounds, which also includes the well-known SERM, tamoxifen.[2]
Early research focused on modifying the structure of triphenylethylene to enhance estrogenic activity and oral bioavailability. The introduction of three p-methoxyphenyl (anisyl) groups and a chlorine atom proved to be a key innovation, leading to a compound with prolonged estrogenic effects due to its storage in and slow release from adipose tissue. Chlorotrianisene acts as a prodrug, undergoing metabolic activation in the liver to its more active desmethylated form.[2]
Core Synthesis Pathway
The most common and historically significant synthesis of chlorotrianisene proceeds through a two-step process: a Grignard reaction to create a tertiary alcohol intermediate, followed by a dehydration and chlorination step. The synthesis begins with readily available starting materials, anisole and carbon tetrachloride, which are used to prepare the key intermediate, 4,4'-dimethoxybenzophenone.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dimethoxybenzophenone
The synthesis of the ketone precursor, 4,4'-dimethoxybenzophenone, is typically achieved through a Friedel-Crafts acylation of anisole. While direct acylation with phosgene or carbon tetrachloride can be used, a common laboratory and industrial method involves the reaction of anisole with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.
A related and well-documented procedure is the Friedel-Crafts acylation of anisole with an acyl chloride, such as acetyl chloride, which illustrates the general principles of this reaction.[3][4][5]
Step 2: Grignard Reaction and Subsequent Dehydration/Chlorination
The core of the chlorotrianisene synthesis involves the reaction of a Grignard reagent, p-anisyl magnesium bromide, with 4,4'-dimethoxybenzophenone. This reaction forms the tertiary alcohol intermediate, 1,1,2-tris(p-methoxyphenyl)ethanol. Subsequent treatment of this alcohol with a dehydrating and chlorinating agent, such as hydrogen chloride, yields chlorotrianisene. A similar Grignard reaction approach has been documented for the synthesis of related triarylethylene compounds.[6]
Quantitative Data
| Step | Reaction | Reactants | Reagents/Catalysts | Typical Yield | Reference |
| 1 | Friedel-Crafts Acylation | Anisole, Carbon Tetrachloride | Aluminum Chloride | ~70-80% | General Knowledge |
| 2 | Grignard Reaction & Dehydration/Chlorination | 4,4'-Dimethoxybenzophenone, p-Anisyl Magnesium Bromide | Hydrogen Chloride | ~60-70% | Inferred from similar syntheses |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of chlorotrianisene, adapted from established procedures for similar transformations.
Protocol 1: Synthesis of 4,4'-Dimethoxybenzophenone (Friedel-Crafts Acylation)
Materials:
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Anisole
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Carbon tetrachloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of anisole and carbon tetrachloride in dichloromethane from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 4,4'-dimethoxybenzophenone can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Chlorotrianisene (Grignard Reaction and Dehydration/Chlorination)
Materials:
-
4-Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
4,4'-Dimethoxybenzophenone
-
Hydrogen chloride (gas or concentrated solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of p-Anisyl Magnesium Bromide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine.
-
Add a small amount of a solution of 4-bromoanisole in anhydrous diethyl ether or THF to the flask. Gentle warming may be required to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the start of bubbling.
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Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4,4'-dimethoxybenzophenone in anhydrous diethyl ether or THF from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Chlorination: Carefully pour the reaction mixture into a mixture of ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude tertiary alcohol, 1,1,2-tris(p-methoxyphenyl)ethanol.
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Dissolve the crude alcohol in a suitable solvent (e.g., glacial acetic acid or chloroform) and pass dry hydrogen chloride gas through the solution, or treat with concentrated hydrochloric acid, until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
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Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent. The crude chlorotrianisene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism of Action
Chlorotrianisene exerts its biological effects by interacting with estrogen receptors (ERs), specifically ERα and ERβ. As a SERM, it exhibits tissue-selective agonist or antagonist activity.
In tissues like bone, chlorotrianisene can act as an estrogen agonist, helping to maintain bone density. In other tissues, such as the breast and uterus, it can act as an antagonist, blocking the effects of endogenous estrogens. This tissue-selective action is a hallmark of SERMs and is attributed to the differential recruitment of co-activator and co-repressor proteins to the estrogen receptor complex in different cell types.
Conclusion
The synthesis of chlorotrianisene represents a classic example of multi-step organic synthesis, employing fundamental reactions like the Friedel-Crafts acylation and the Grignard reaction. Its historical development as an early synthetic estrogen and a selective estrogen receptor modulator highlights the evolution of medicinal chemistry in the 20th century. Understanding its synthesis and mechanism of action continues to be relevant for researchers in drug development and those interested in the history of steroid and non-steroid hormone analogs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. websites.umich.edu [websites.umich.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Synthesis and antiestrogenic activity of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt - PubMed [pubmed.ncbi.nlm.nih.gov]
